molecular formula C22H29N9O4S B1239886 Abacavir sulfate and Lamivudine CAS No. 852337-16-7

Abacavir sulfate and Lamivudine

Numéro de catalogue: B1239886
Numéro CAS: 852337-16-7
Poids moléculaire: 515.6 g/mol
Clé InChI: UGWQMIXVUBLMAH-IVVFTGHFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Abacavir sulfate and Lamivudine, also known as this compound, is a useful research compound. Its molecular formula is C22H29N9O4S and its molecular weight is 515.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Antivirals for treatment of HIV infections, combinations, Antivirals for systemic use -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Clinical Indications

Abacavir sulfate and lamivudine are indicated for:

  • Treatment of HIV-1 Infection : They are used in combination with other antiretroviral agents to manage HIV-1 infection effectively. The fixed-dose combination facilitates adherence due to reduced pill burden .

Efficacy in Clinical Trials

Numerous clinical trials have established the efficacy of this compound:

  • Randomized Controlled Trials : In a study involving 688 antiretroviral-naive patients, the combination demonstrated comparable efficacy to tenofovir disoproxil fumarate/emtricitabine over 48 weeks, with 68% achieving HIV-1 RNA levels below 50 copies/mL .
  • Pediatric Studies : The ARROW trial assessed the safety and efficacy of abacavir and lamivudine in children. Results indicated that once-daily dosing was as effective as twice-daily dosing, with no new safety concerns identified in pediatric populations .

Safety Profile

While the combination is generally well-tolerated, certain adverse effects must be monitored:

  • Hypersensitivity Reactions : Abacavir sulfate can cause hypersensitivity reactions, which may be life-threatening. Screening for the HLA-B*5701 allele is recommended before initiating therapy to identify at-risk patients .
  • Lactic Acidosis : There have been reports of lactic acidosis associated with NRTIs, necessitating careful monitoring of liver function in patients with hepatic impairment .

Pharmacokinetics

The pharmacokinetic properties of this compound support their use in fixed-dose combinations:

ParameterAbacavir SulfateLamivudine
Half-lifeApproximately 2.6 hoursApproximately 18-19 hours
Intracellular half-life20.6 hours for carbovir triphosphate16-19 hours for lamivudine triphosphate
BioavailabilityHigh (approximately 83%)High (approximately 86%)

These pharmacokinetic characteristics allow for effective dosing strategies that enhance patient adherence to treatment regimens.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study in Treatment-Naïve Patients : A cohort study involving treatment-naïve patients highlighted that those receiving this compound had improved virologic outcomes compared to those receiving alternative regimens, particularly in patients with lower baseline viral loads .
  • Post-Marketing Surveillance : A multi-center post-marketing study conducted in Korea monitored adverse events associated with Kivexa (the fixed-dose combination). The study reported that most adverse events were mild to moderate, reinforcing the safety profile of this combination therapy .

Analyse Des Réactions Chimiques

Abacavir Sulfate

Abacavir sulfate is synthesized via a multi-step process involving cyclopentene intermediates and stereochemical control:

  • Step 1 : Hydrolysis of a protected cyclopentene derivative under basic conditions (e.g., NaOH in alcohol/water mixtures) to yield a key amino alcohol intermediate .

  • Step 2 : Reaction with cyclopropylamine to introduce the cyclopropane-substituted purine moiety .

  • Step 3 : Purification via trituration or chromatography, followed by salt formation with sulfuric acid (1:2 stoichiometry) .

Key Reaction Conditions :

ParameterAbacavir Synthesis
Solvent SystemAlcohol/water (e.g., ethanol)
Temperature25–80°C
Catalysts/ReagentsInorganic bases (NaOH, KOH)
Yield OptimizationRecrystallization in acetone or isopropanol/tert-butyl methyl ether

Lamivudine

Lamivudine’s synthesis focuses on stereoselective glycosylation to ensure the β-L-configuration:

  • Step 1 : Silylation of cytosine or N⁴-acetylcytosine using hexamethyldisilazane to enhance nucleophilicity .

  • Step 2 : Glycosylation with a chiral oxathiolane derivative (e.g., L-mentholformyl intermediate) at 10–80°C .

  • Step 3 : Hydrolysis of protective groups using bases (e.g., K₂CO₃) and recrystallization in ethanol to isolate the enantiomerically pure product .

Key Reaction Conditions :

ParameterLamivudine Synthesis
Chiral AuxiliaryL-mentholformyl
Critical StepDiastereomer separation via ethanol recrystallization
Final PurificationNeutralization with organic acids (e.g., p-nitrobenzoic acid)

Abacavir Sulfate

  • Primary Pathway : Converted intracellularly to carbovir triphosphate via phosphorylation.

    • Alcohol dehydrogenase mediates oxidation to a 5′-carboxylic acid metabolite .

    • Glucuronyl transferase forms a 5′-glucuronide metabolite (inactive) .

  • Elimination : 83% renal excretion as unchanged drug; <2% hepatic metabolism via CYP450 .

Lamivudine

  • Primary Pathway : Phosphorylated to lamivudine triphosphate (L-TP), the active form .

  • Minor Pathway : Trans-sulfoxidation catalyzed by sulfotransferases (~5% of dose) .

  • Elimination : 70% excreted unchanged in urine; renal clearance = 199–280 mL/min .

Comparative Metabolism :

ParameterAbacavir SulfateLamivudine
Key EnzymesAlcohol dehydrogenaseSulfotransferases
Active MetaboliteCarbovir triphosphateLamivudine triphosphate
Half-Life1.5 hours5–7 hours
Protein Binding50%<36%

Degradation and Stability

  • Abacavir Sulfate :

    • Degrades under acidic conditions to form cyclopropylamine derivatives .

    • Stable in aqueous solutions (pH 3–7) but hydrolyzes in strong bases .

  • Lamivudine :

    • Oxidative degradation in the presence of light, forming sulfoxide derivatives .

    • Stable at room temperature for 24 months in tablet form .

Drug-Drug Interactions

  • Pharmacokinetic Interactions :

    • Abacavir: No significant CYP450 interactions; coadministration with ethanol may increase carboxylic acid metabolite levels .

    • Lamivudine: Trimethoprim increases AUC by 40% via OCT2 transporter inhibition .

  • Chemical Incompatibility :

    • No direct chemical reaction between abacavir sulfate and lamivudine in fixed-dose combinations .

Hypersensitivity and Reactive Byproducts

  • Abacavir : Hypersensitivity linked to HLA-B*5701 allele; reactive aldehyde metabolites may trigger immune responses .

  • Lamivudine : No known hypersensitivity pathways; degradation products lack immunogenicity .

Propriétés

Numéro CAS

852337-16-7

Formule moléculaire

C22H29N9O4S

Poids moléculaire

515.6 g/mol

Nom IUPAC

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one

InChI

InChI=1S/C14H18N6O.C8H11N3O3S/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1-2,6-7,12H,3-4H2,(H2,9,10,13)/t8-,10+;6-,7+/m10/s1

Clé InChI

UGWQMIXVUBLMAH-IVVFTGHFSA-N

SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1C(OC(S1)CO)N2C=CC(=NC2=O)N

SMILES isomérique

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N

SMILES canonique

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Key on ui other cas no.

852337-16-7

Synonymes

abacavir - lamivudine
abacavir sulfate-lamivudine combination
abacavir, lamivudine drug combination
abacavir-lamivudine combination
Epzicom

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.